molecular formula C4ClF7 B1584656 2-Chloroheptafluorobut-2-ene CAS No. 434-41-3

2-Chloroheptafluorobut-2-ene

Cat. No.: B1584656
CAS No.: 434-41-3
M. Wt: 216.48 g/mol
InChI Key: WZCQDYGWGDYQNC-UHFFFAOYSA-N
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Description

2-Chloroheptafluorobut-2-ene is a fluorinated organic compound with the molecular formula C4ClF7. It is characterized by the presence of a chlorine atom and seven fluorine atoms attached to a butene backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroheptafluorobut-2-ene typically involves the fluorination of chlorinated butenes. One common method is the reaction of 3-chlorobutene with fluorinating agents such as cobalt trifluoride or antimony pentafluoride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes utilize specialized reactors and fluorinating agents to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroheptafluorobut-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Addition Reactions: The double bond in the butene backbone allows for addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form saturated fluorinated compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.

    Addition Reactions: Halogens such as bromine or chlorine can be added in the presence of catalysts.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include fluorinated alcohols or amines.

    Addition Reactions: Products include dihalogenated butenes or hydrogenated butenes.

    Oxidation and Reduction Reactions: Products include epoxides or fully fluorinated alkanes.

Scientific Research Applications

2-Chloroheptafluorobut-2-ene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a fluorinated building block in drug development.

    Industry: It is used in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloroheptafluorobut-2-ene involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, allowing the compound to act as a nucleophile or electrophile. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

  • 2-Chloroheptafluoro-2-butene
  • 1,1,1,2,4,4,4-Heptafluoro-2-butene
  • 2-Chloro-1,1,1,3,4,4,4-heptafluoro-2-butene

Comparison: 2-Chloroheptafluorobut-2-ene is unique due to the position of the chlorine atom and the specific arrangement of fluorine atoms. This unique structure imparts distinct reactivity and physical properties compared to its analogs. For example, the presence of the chlorine atom at the third position allows for specific substitution reactions that are not possible with other isomers. Additionally, the heptafluorinated structure provides high thermal stability and resistance to chemical degradation, making it suitable for specialized applications.

Properties

IUPAC Name

2-chloro-1,1,1,3,4,4,4-heptafluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF7/c5-1(3(7,8)9)2(6)4(10,11)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCQDYGWGDYQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Cl)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343540
Record name 2-Chloroheptafluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434-41-3
Record name 2-Chloroheptafluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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